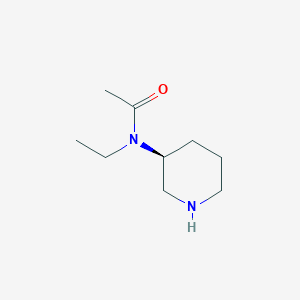

(S)-N-Ethyl-N-(piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13467968

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | N-ethyl-N-[(3S)-piperidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | ZLLOCWUTHBPPHJ-VIFPVBQESA-N |

| Isomeric SMILES | CCN([C@H]1CCCNC1)C(=O)C |

| SMILES | CCN(C1CCCNC1)C(=O)C |

| Canonical SMILES | CCN(C1CCCNC1)C(=O)C |

Introduction

(S)-N-Ethyl-N-(piperidin-3-yl)acetamide is a chiral organic compound featuring an acetamide functional group attached to a piperidine ring. Its stereochemistry, denoted by the (S)-configuration, indicates the spatial arrangement of its substituents around the chiral center. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in neurological and pharmacological research.

Synthesis

The synthesis of (S)-N-Ethyl-N-(piperidin-3-yl)acetamide typically involves:

-

Starting Materials:

-

Piperidine derivatives

-

Ethylamine or ethyl chloride

-

Acetylating agents (e.g., acetic anhydride)

-

-

Reaction Mechanism:

-

The reaction begins with the acetylation of the amine group on the piperidine ring.

-

Chiral resolution or asymmetric synthesis ensures the (S)-configuration.

-

-

Conditions:

-

Reactions are often conducted under controlled temperatures with catalysts to enhance stereoselectivity.

-

Applications

-

Pharmacological Research:

-

Structure-Activity Relationship (SAR) Studies:

Biological Activity

While specific data on (S)-N-Ethyl-N-(piperidin-3-yl)acetamide is limited, related compounds demonstrate:

-

Anticonvulsant Activity:

-

Binding Affinity:

Safety and Toxicology

-

Low acute toxicity when administered in controlled doses.

-

Potential neurotoxicity at higher concentrations, necessitating further studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume